An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-amine
An In-depth Technical Guide to 3-Methoxy-2,2-dimethylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2,2-dimethylpropan-1-amine, a primary amine with a neopentyl backbone and a methoxy ether functional group, presents a unique structural motif of interest in medicinal chemistry and materials science. Its combination of a sterically hindered primary amine and a flexible ether linkage suggests potential applications as a building block for novel pharmaceuticals, as a ligand in catalysis, or as a monomer in polymer synthesis. The neopentyl group can confer metabolic stability, while the ether and amine functionalities provide sites for chemical modification and interaction.
This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of the physicochemical properties, synthesis, and potential applications of 3-Methoxy-2,2-dimethylpropan-1-amine. It is intended to serve as a foundational resource for researchers and professionals, highlighting both what is known and the significant gaps in the experimental data for this compound.
Physicochemical Properties
A thorough review of the available literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for 3-Methoxy-2,2-dimethylpropan-1-amine. The following table summarizes the key identifiers and predicted properties for this compound, primarily sourced from computational models.[1] It is crucial for any application that these predicted values be experimentally verified.
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChemLite[1] |
| Molecular Weight | 117.19 g/mol | PubChemLite[1] |
| CAS Number | 767264-22-2 | ChemicalBook[2] |
| IUPAC Name | 3-methoxy-2,2-dimethylpropan-1-amine | PubChemLite[1] |
| SMILES | CC(C)(CN)COC | PubChemLite[1] |
| InChI | InChI=1S/C6H15NO/c1-6(2,4-7)5-8-3/h4-5,7H2,1-3H3 | PubChemLite[1] |
| InChIKey | PQUOEPYRTBAJTK-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 0.3 | PubChemLite[1] |
| Predicted Boiling Point | No data available | |
| Predicted Melting Point | No data available | |
| Predicted Density | No data available |
Synthesis and Experimental Protocols
While specific experimental procedures for the synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine are not extensively detailed in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on the reduction of the corresponding nitrile precursor, 3-Methoxy-2,2-dimethylpropanenitrile.[3] This transformation is a standard and reliable method for the preparation of primary amines.
Proposed Synthetic Pathway: Reduction of 3-Methoxy-2,2-dimethylpropanenitrile
The synthesis involves the chemical reduction of the nitrile group to a primary amine. This can be achieved using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.
Caption: Proposed synthesis of 3-Methoxy-2,2-dimethylpropan-1-amine.
Step-by-Step Experimental Protocol
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
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Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (LiAlH4) at 0 °C (ice bath).
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Substrate Addition: A solution of 3-Methoxy-2,2-dimethylpropanenitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at a rate that maintains the reaction temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Quenching: Upon completion, the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH4 and the formation of a granular precipitate of aluminum salts.
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Workup and Isolation: The resulting slurry is filtered, and the solid residue is washed with additional THF or diethyl ether. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude amine can be purified by distillation under reduced pressure to yield the final product, 3-Methoxy-2,2-dimethylpropan-1-amine.
Potential Applications
Due to the novelty of 3-Methoxy-2,2-dimethylpropan-1-amine, its applications have not been extensively explored. However, based on the functionalities present in its structure, several potential areas of use can be proposed, drawing parallels with the known applications of the structurally related compound, 3-Methoxypropylamine.
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Pharmaceutical and Agrochemical Synthesis: The primary amine handle allows for its use as a synthon in the construction of more complex molecules with potential biological activity. The neopentyl group may enhance metabolic stability, a desirable feature in drug candidates.
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Corrosion Inhibition: Similar to 3-Methoxypropylamine, which is used as a corrosion inhibitor in steam condensate systems and oil drilling equipment, the amine functionality in the target molecule could allow it to form a protective film on metal surfaces.[4][5][6]
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Emulsifiers and Dispersing Agents: The amphiphilic nature of this molecule, with a polar amine head and a nonpolar hydrocarbon tail, suggests its potential use in the formulation of emulsions and dispersions for applications in coatings, textiles, and water-based paints.[4][5]
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Water Treatment: 3-Methoxypropylamine is utilized as a flocculating agent in water treatment.[4][5] The primary amine in 3-Methoxy-2,2-dimethylpropan-1-amine could also be effective in this application.
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Monomer for Polyamides: The primary amine group can react with dicarboxylic acids or their derivatives to form polyamide resins.[4]
Caption: Potential applications of 3-Methoxy-2,2-dimethylpropan-1-amine.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
In case of contact:
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Skin: Wash off immediately with plenty of water.
-
Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
It is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-Methoxy-2,2-dimethylpropan-1-amine is a chemical entity with significant potential, yet it remains largely uncharacterized in the scientific literature. This guide has synthesized the available predicted data and proposed a viable synthetic route to encourage further investigation into its properties and applications. Experimental validation of its physicochemical properties, a thorough toxicological evaluation, and exploration of its utility in the proposed applications are critical next steps. As a Senior Application Scientist, I posit that the unique structural features of this molecule warrant such an investigation, which could unlock novel solutions in both pharmaceutical development and materials science.
References
-
PubChem. 3-methoxy-N,N-dimethylpropan-1-amine. National Center for Biotechnology Information. [Link]
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Silver Fern Chemical Inc. 3-Methoxy Propyl Amine Supplier | 5332-73-0. [Link]
-
PubChemLite. 3-methoxy-2,2-dimethylpropan-1-amine (C6H15NO). [Link]
-
Ataman Kimya. 3-METHOXYPROPYLAMINE. [Link]
-
Ataman Kimya. 3-Methoxypropylamine. [Link]
-
Univar Solutions. 3-Methoxypropylamine. [Link]
-
SpectraBase. 3-(3-Methoxyphenoxy)propan-1-amine. [Link]
- Google Patents.
- Google Patents.
-
Chemsrc. 3-Methoxy-2,2-dimethylpropanenitrile | CAS#:99705-29-0. [Link]
Sources
- 1. PubChemLite - 3-methoxy-2,2-dimethylpropan-1-amine (C6H15NO) [pubchemlite.lcsb.uni.lu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Methoxy-2,2-dimethylpropanenitrile | CAS#:99705-29-0 | Chemsrc [chemsrc.com]
- 4. 3-Methoxy Propyl Amine Supplier | 5332-73-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 5. atamankimya.com [atamankimya.com]
- 6. univarsolutions.com [univarsolutions.com]
